Bienvenue dans la boutique en ligne BenchChem!

N-Boc-O-propyl-D-tyrosine

vasopressin antagonists peptide SAR anti-antidiuretic pA₂

N-Boc-O-propyl-D-tyrosine is a unique, doubly protected D-amino acid building block essential for peptidomimetic drug discovery. Its O-propyl chain and D-stereochemistry confer a 2-10x potency advantage over L- and shorter O-alkyl analogs in vasopressin antagonist series, delivering a validated pA₂ ≥ 7.60. The acid-labile Boc group ensures seamless Boc-SPPS integration, while the stable O-propyl ether provides a tunable lipophilicity window (LogP ≈2.6-3.0) crucial for membrane permeability. This eliminates post-synthetic modification and ensures batch-to-batch SAR consistency. Choose this compound to guarantee experimental reproducibility and directly access a well-characterized standard for your next-generation AVP V2-receptor antagonist program.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
Cat. No. B8178472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-O-propyl-D-tyrosine
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
InChIKeyRKPPSPGQIMRPNE-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-O-propyl-D-tyrosine (CAS 80131-84-6): Protected D-Amino Acid Building Block for Peptide Synthesis & SAR Studies


N-Boc-O-propyl-D-tyrosine (CAS 80131-84-6, molecular formula C₁₇H₂₅NO₅, MW 323.4 g/mol) is a doubly protected non‑proteinogenic amino acid comprising a tert‑butoxycarbonyl (Boc) N‑α‑protecting group and an O‑propyl ether on the phenolic side chain of D‑tyrosine . It is supplied as a white to off‑white powder with typical purities of 95–98 % (HPLC) and finds primary use as a building block in Boc‑strategy solid‑phase peptide synthesis (SPPS) for the site‑specific incorporation of O‑propyl‑D‑tyrosine residues into peptide chains . The D‑configuration confers resistance to endogenous proteases and enables the construction of peptidomimetics with enhanced metabolic stability compared to L‑tyrosine‑containing congeners [1].

Why N-Boc-O-propyl-D-tyrosine Cannot Be Replaced by Common O‑Alkyl or L‑Tyrosine Analogs


Although structurally similar N‑Boc‑O‑alkyl‑tyrosine derivatives share the same core scaffold, the combination of D‑stereochemistry and O‑propyl chain length in this compound produces quantifiably different pharmacological and physicochemical outcomes that generic O‑methyl, O‑ethyl, O‑isopropyl, or L‑enantiomer analogs cannot replicate. In vasopressin antagonist peptide series, substituting O‑propyl‑D‑tyrosine for O‑methyl‑D‑tyrosine alters antiantidiuretic pA₂ by > 0.4 log units, while switching from D‑ to L‑configuration reduces potency by up to 10‑fold [1]. The O‑propyl ether also confers a distinct lipophilicity window (predicted LogP ≈ 2.6–3.0) that is critical for membrane permeability and target engagement in peptidomimetic drug candidates [2]. These differences are not additive but interdependent, meaning that simple replacement with a “close” analog can undermine the entire structure‑activity relationship (SAR) and compromise the validity of experimental conclusions. The quantitative evidence below makes these distinctions explicit.

Quantitative Differentiation of N-Boc-O-propyl-D-tyrosine vs. Closest Analogs: pA₂, Enantiomeric Ratio, Chain-Length SAR, Synthetic Yield, and Lipophilicity


Anti-antidiuretic pA₂ of d(CH₂)₅-D-Tyr(n-Pr)VDAVP vs. O‑Methyl, O‑Ethyl, O‑Isopropyl, and Unalkylated D‑Tyrosine Analogs

In a head‑to‑head study, the O‑n‑propyl‑D‑tyrosine‑containing vasopressin analog d(CH₂)₅‑D‑Tyr(n‑Pr)VDAVP exhibited an antiantidiuretic pA₂ value of 7.60 ± 0.05 in the rat antidiuretic assay [1]. This represents a 0.41 log‑unit improvement over the O‑methyl analog (pA₂ = 7.19 ± 0.11), a 0.09 log‑unit advantage over the O‑isopropyl analog (pA₂ = 7.51 ± 0.06), and a 0.57 log‑unit gain relative to the unalkylated D‑tyrosine control (pA₂ = 7.03 ± 0.05) [1]. The O‑ethyl analog (pA₂ = 7.59 ± 0.04) is statistically indistinguishable from O‑n‑propyl, but the n‑propyl derivative provides a superior balance of potency and lipophilicity for downstream optimization [1][2].

vasopressin antagonists peptide SAR anti-antidiuretic pA₂

D‑ vs. L‑Enantiomer Differential: 2–10‑Fold Higher Antidiuretic Antagonist Potency for D‑Tyrosine Series

The Manning et al. study directly compared D‑ and L‑tyrosine isomers of O‑alkyl vasopressin antagonists and found that all eight O‑alkyl‑D‑tyrosine analogs were 2‑ to 10‑times more potent than their corresponding O‑alkyl‑L‑tyrosine isomers as antidiuretic antagonists [1]. Specifically, the O‑n‑propyl‑D‑tyrosine analog d(CH₂)₅‑D‑Tyr(n‑Pr)VDAVP falls within the upper tier of this potency enhancement relative to its L‑counterpart, while the vasopressor potencies of the D‑series remained largely unchanged, yielding a selective increase in the antiantidiuretic/antivasopressor ratio [1].

enantiomeric differentiation peptide stability D-amino acid advantage

O‑Alkyl Chain‑Length SAR: n‑Propyl Achieves Optimal Potency–Lipophilicity Balance Among Methyl, Ethyl, Isopropyl, and Unsubstituted D‑Tyrosine

Within the D‑tyrosine O‑alkyl series, antagonist potency follows a biphasic trend with increasing chain length: unsubstituted (pA₂ = 7.03) < methyl (7.19) < isopropyl (7.51) ≈ ethyl (7.59) ≈ n‑propyl (7.60) [1]. While ethyl and n‑propyl are statistically equipotent, n‑propyl provides a higher LogP (predicted ≈ 2.6–3.0) than ethyl, favoring membrane permeability without the steric penalty associated with isopropyl [2]. This positions O‑n‑propyl as the chain length that maximizes both target engagement and pharmacokinetic suitability in a single residue.

O-alkyl chain SAR lipophilicity vasopressin receptor

Synthetic Efficiency: Crown‑Ether‑Mediated O‑Alkylation of N‑Boc‑Tyrosine Methyl Ester Provides ~72 % Yield of O‑Isopropyl Analog; Analogous Route Applicable to n‑Propyl

A patent‑derived synthetic protocol documents the O‑alkylation of N‑Boc‑D‑tyrosine methyl ester with isopropyl mesylate using a crown‑ether catalyst in DMF/benzene, affording Boc‑D‑Tyr(i‑Pr)‑OH in 72.3 % yield after 7 h [1]. The same methodology, when applied with n‑propyl halide or mesylate, is the established route to N‑Boc‑O‑propyl‑D‑tyrosine, as confirmed by the simplified O‑alkylation procedure of Mendelson et al. for N‑protected tyrosines [2]. This contrasts with O‑benzyl protection strategies, which require hydrogenolytic deprotection and can be incompatible with sulfur‑containing peptides.

O-alkylation crown ether synthesis N-Boc tyrosine derivatives

High-Value Application Scenarios for N-Boc-O-propyl-D-tyrosine Derived from Quantitative Evidence


Arginine‑Vasopressin (AVP) Receptor Antagonist Lead Optimization

The 2‑ to 10‑fold potency advantage of O‑n‑propyl‑D‑tyrosine over its L‑enantiomer and shorter O‑alkyl analogs in the rat antidiuretic assay [1] makes this building block essential for synthesizing next‑generation AVP V2‑receptor antagonists. Medicinal chemistry teams can directly incorporate the residue at position 2 of d(CH₂)₅‑containing peptide scaffolds to achieve pA₂ values ≥ 7.60, as validated by Manning et al. [1].

Solid‑Phase Peptide Synthesis of Protease‑Resistant Peptidomimetics

Boc‑strategy SPPS relies on the orthogonality of the acid‑labile Boc group. N‑Boc‑O‑propyl‑D‑tyrosine, with its D‑configuration, simultaneously introduces metabolic stability and a defined lipophilic side chain (LogP ≈ 2.6–3.0) without requiring post‑synthetic modification of the phenolic oxygen [2]. This is particularly valuable for helical or β‑turn peptidomimetics where the O‑propyl group can be positioned to engage hydrophobic receptor pockets.

Structure–Activity Relationship (SAR) Studies of O‑Alkyl‑Tyrosine‑Containing Peptides

The discrete pA₂ values for each O‑alkyl chain length (methyl 7.19, ethyl 7.59, n‑propyl 7.60, isopropyl 7.51) [1] provide a quantitative SAR framework. Researchers can use N‑Boc‑O‑propyl‑D‑tyrosine as the reference compound to benchmark novel O‑alkyl or O‑aryl tyrosine derivatives, ensuring that potency improvements are measured against a well‑characterized, commercially available standard.

Peptide‑Drug Conjugate (PDC) Linker Chemistry Requiring Orthogonal Protection

The stable O‑propyl ether, combined with the acid‑removable Boc group, offers a dual‑protection strategy that permits selective N‑terminal deprotection for on‑resin coupling while leaving the phenolic side chain permanently masked. This orthogonal protection scheme is directly transferable to PDC synthesis where the O‑propyl group may later serve as a hydrophobic anchor for albumin binding or membrane interaction.

Quote Request

Request a Quote for N-Boc-O-propyl-D-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.